

# 4'-chloro Deschloroalprazolam CAS number and molecular formula.

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## Compound of Interest

Compound Name: 4'-chloro Deschloroalprazolam

Cat. No.: B10827456

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## An In-depth Technical Guide to 4'-chloro Deschloroalprazolam

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4'-chloro Deschloroalprazolam** is a novel psychoactive substance (NPS) classified as a triazolobenzodiazepine. As a structural isomer of the prescription drug alprazolam, it has emerged on the illicit drug market, posing significant challenges for forensic and clinical toxicology. This technical guide provides a comprehensive overview of the available scientific information on **4'-chloro Deschloroalprazolam**, including its chemical identity, analytical detection methods, and presumed pharmacological action. Due to its recent appearance and unsanctioned status, publicly available data on its synthesis, detailed pharmacology, and metabolism are limited. This document aims to consolidate the existing knowledge to aid researchers and professionals in its identification and in understanding its potential effects.

### Chemical and Physical Data

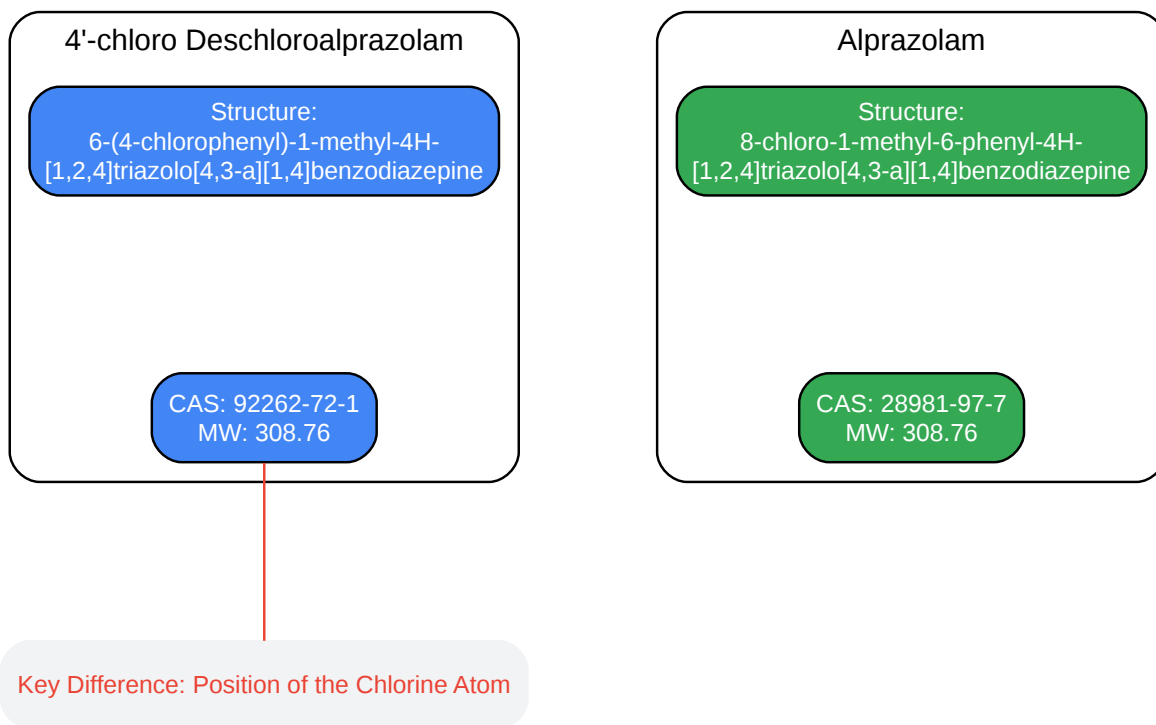
**4'-chloro Deschloroalprazolam** is characterized by the CAS Number 92262-72-1 and the molecular formula C<sub>17</sub>H<sub>13</sub>ClN<sub>4</sub>.<sup>[1][2][3][4][5]</sup> It is an analogue of alprazolam. The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	92262-72-1	[1][2][3][4][5]
Molecular Formula	C17H13ClN4	[1][2][3][4][5]
IUPAC Name	6-(4-chlorophenyl)-1-methyl-4H-[1][2][4]triazolo[4,3-a][1][4]benzodiazepine	[1][4]
Molecular Weight	308.76 g/mol	[1][2]
Appearance	Crystalline solid	

## Structural Isomerism with Alprazolam

A critical aspect of **4'-chloro Deschloroalprazolam** is its isomeric relationship with alprazolam. Both compounds share the same molecular formula and mass, which can lead to misidentification in routine toxicological screenings if appropriate analytical techniques are not employed. The structural difference lies in the position of the chlorine atom on the phenyl ring.

Structural Isomers: 4'-chloro Deschloroalprazolam and Alprazolam



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**Figure 1:** Structural comparison of **4'-chloro Deschloroalprazolam** and Alprazolam.

## Analytical Methodologies

The identification and differentiation of **4'-chloro Deschloroalprazolam** from its isomers are paramount in forensic analysis. Several analytical techniques have been employed for its detection.

Analytical Technique	Key Findings	Source(s)
Gas Chromatography-Mass Spectrometry (GC-MS)	Can distinguish between 4'-chloro deschloroalprazolam and alprazolam based on unique fragment ions.	
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)	Provides high-resolution mass data for accurate identification and differentiation from isomers.	
Nuclear Magnetic Resonance (NMR) Spectroscopy	Used for the definitive structural elucidation of the compound.	
X-ray Crystallography	Confirms the three-dimensional structure of the molecule.	

## Experimental Protocol: GC-MS Analysis (General)

A general protocol for the analysis of novel benzodiazepines like **4'-chloro Deschloroalprazolam** using GC-MS involves the following steps. Specific parameters may vary based on the instrumentation and laboratory standard operating procedures.

- **Sample Preparation:** Biological samples (e.g., blood, urine) or seized materials are extracted using liquid-liquid extraction or solid-phase extraction to isolate the analyte of interest. The extract is then derivatized if necessary to improve volatility and chromatographic performance.
- **Instrumentation:** An Agilent 5975 Series GC/MSD System or a similar instrument is typically used.
- **Chromatographic Separation:** A capillary column (e.g., DB-5MS) is used to separate the components of the sample based on their boiling points and affinity for the stationary phase.

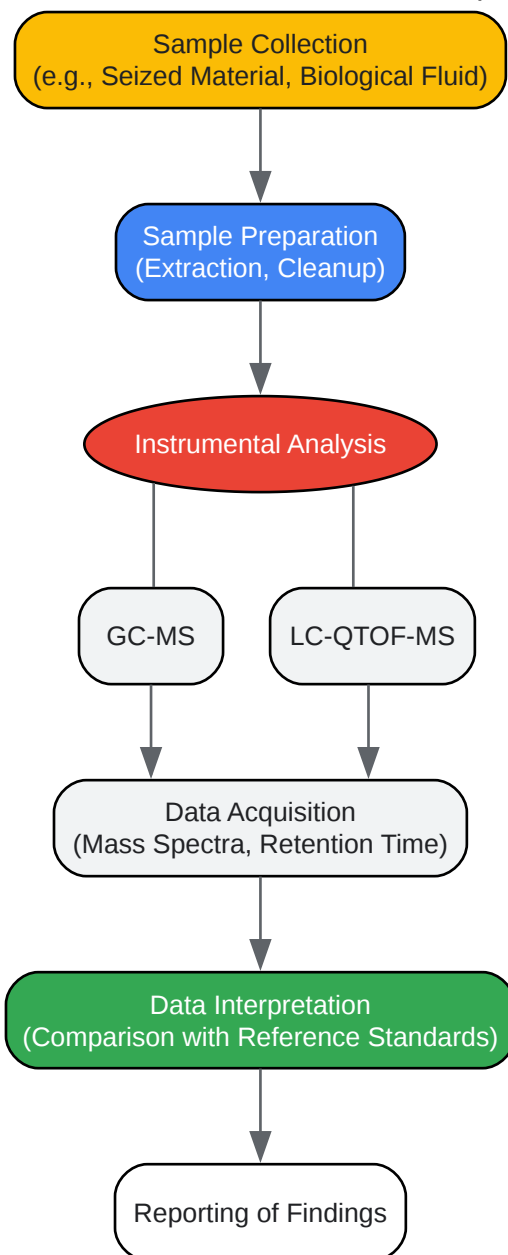
- **Mass Spectrometry Detection:** The separated components are ionized (usually by electron ionization), and the resulting fragments are detected by the mass spectrometer, producing a unique mass spectrum for each compound.

## Experimental Protocol: LC-QTOF-MS Analysis (General)

LC-QTOF-MS offers high sensitivity and specificity for the analysis of complex matrices.

- **Sample Preparation:** Samples are typically diluted in an appropriate solvent (e.g., methanol) and may undergo protein precipitation or other cleanup steps.
- **Instrumentation:** A high-resolution mass spectrometer such as a Sciex X500R QTOF system is used.
- **Liquid Chromatography:** A C18 column (e.g., Phenomenex® Kinetex® C18) is commonly used for separation with a gradient elution program using mobile phases such as ammonium formate in water and methanol.
- **Mass Spectrometry:** The eluent from the LC is introduced into the QTOF mass spectrometer, which provides accurate mass measurements of the parent ion and its fragments, allowing for confident identification.

## General Analytical Workflow for 4'-chloro Deschloroalprazolam Identification



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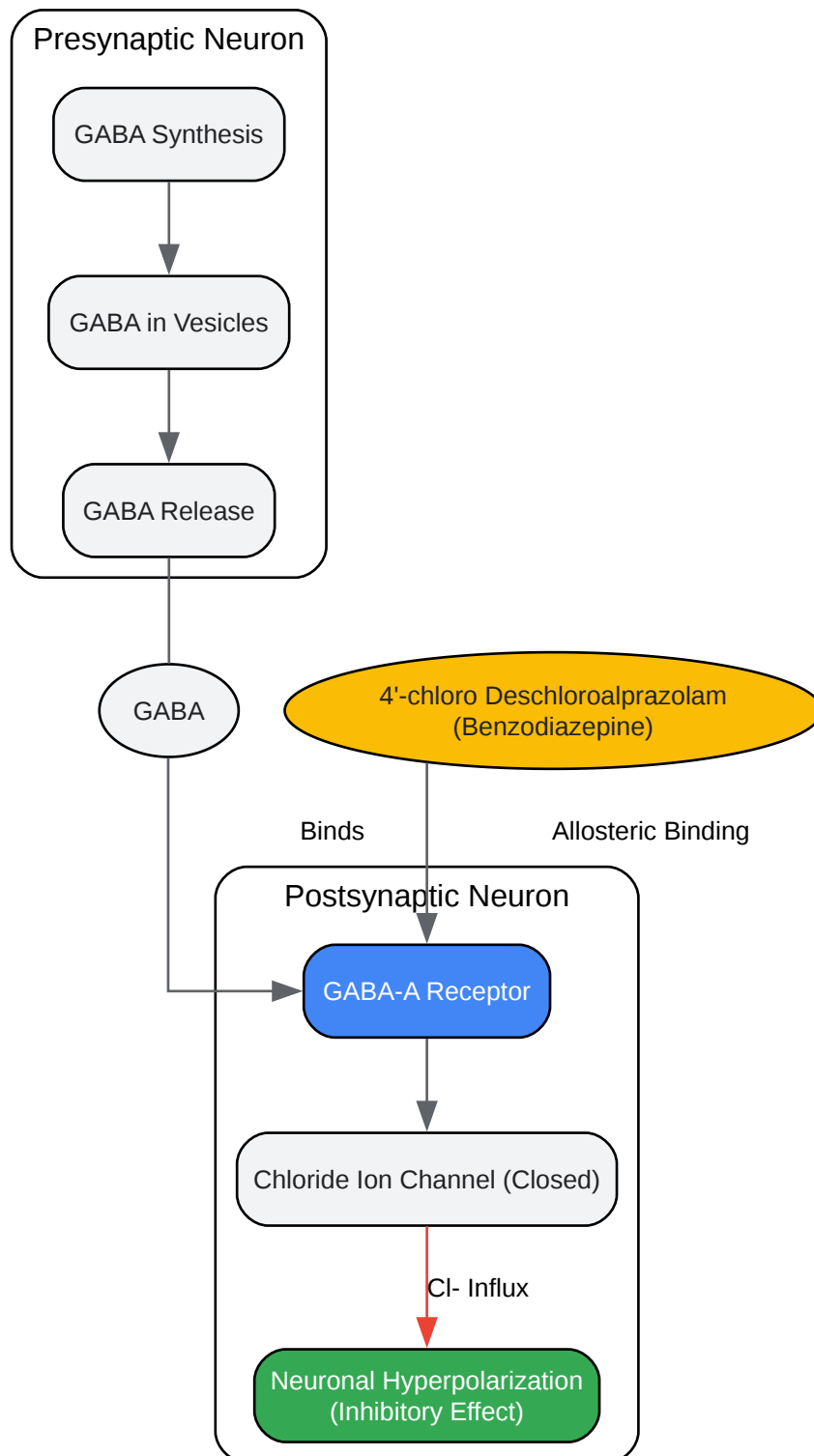
**Figure 2:** A generalized workflow for the analytical identification of **4'-chloro Deschloroalprazolam**.

## Pharmacology and Mechanism of Action (Presumed)

As a benzodiazepine, **4'-chloro Deschloroalprazolam** is presumed to exert its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, enhancing the effect of GABA, which leads to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.

Note: Specific pharmacological data, including binding affinity, potency, and efficacy of **4'-chloro Deschloroalprazolam** at the GABAA receptor, are not currently available in peer-reviewed literature.

## Presumed GABA-A Receptor Signaling Pathway for Benzodiazepines

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**Figure 3:** The general signaling pathway of GABA-A receptors, the presumed target of **4'-chloro Deschloroalprazolam**.

## Synthesis

Detailed, peer-reviewed synthesis protocols for **4'-chloro Deschloroalprazolam** are not readily available in the public domain. Its emergence on the designer drug market suggests that clandestine laboratories are producing the compound, likely adapting known synthetic routes for other triazolobenzodiazepines.

## Toxicology and Metabolism

There is a significant lack of formal toxicological and metabolic studies on **4'-chloro Deschloroalprazolam**. A potential metabolite,  $\alpha$ -hydroxy-**4'-chloro Deschloroalprazolam**, has been proposed based on the known metabolism of structurally similar benzodiazepines like triazolam. However, in vivo and in vitro metabolic studies are required to confirm this. The toxicity profile is also largely unknown, but it is expected to be similar to other potent benzodiazepines, with risks of sedation, respiratory depression, and dependence.

## Conclusion

**4'-chloro Deschloroalprazolam** represents a significant challenge in the evolving landscape of novel psychoactive substances. While analytical methods for its detection and differentiation from isomers are established, a substantial knowledge gap exists regarding its synthesis, pharmacology, and toxicology. This guide consolidates the currently available technical information to support the scientific and drug development communities in addressing the emergence of this and other novel benzodiazepines. Further research is critically needed to fully characterize its pharmacological and toxicological profile to better understand its potential impact on public health.

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